molecular formula C6H11Cl2NO B2795561 (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride CAS No. 1055943-40-2

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride

Cat. No. B2795561
M. Wt: 184.06
InChI Key: FPAHELIXMHBDLQ-BJILWQEISA-N
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Description

“(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride” is a chemical compound. It is an analogue of N,N-dimethyl enaminones, which are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, dimethyl trans-but-2-enoylphosphonate, a related compound, has been prepared in moderate yield from the reaction of trimethyl phosphite with excess of trans-but-2-enoyl chloride . When the reaction is carried out using equimolar quantities of reactants, the major product is the trans-but-2-enoyl ester .


Chemical Reactions Analysis

The reactions of similar compounds, such as trialkyl phosphites with 2-methylpropenoyl and propenoyl chlorides, follow similar pathways but at different relative rates . The ester is formed by the facile reaction of the trans-but-2-enoyl phosphonate with trimethyl phosphite to give the pentacovalent oxaphospholen, which is then attacked by trans-but-2-enoyl chloride .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Field:

Medicinal chemistry and drug discovery.

Summary:

(E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride

has been investigated as a potential building block for synthesizing novel bioactive heterocyclic compounds. Researchers have explored its reactivity and utility in designing new therapeutic agents.

Methods and Experimental Procedures:

The synthesis of this compound typically involves chloromethylation of 2-(dimethylamino)ethanol in the presence of potassium carbonate. The resulting quaternary ammonium salt undergoes intramolecular rearrangement to form N,N-dimethyloxazolidinium chloride . The detailed synthetic procedure includes:

Results and Outcomes:

The successful synthesis of N,N-dimethyloxazolidinium chloride provides access to a new class of biologically active heterocyclic compounds. These derivatives exhibit potential for use in drug development, particularly in the search for novel therapeutic agents .

Organic Synthesis and Chemical Reactivity

Field:

Organic synthesis and chemical reactivity.

Summary:

Researchers have explored the chemical reactivity of N,N-dimethyl enaminones , including (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride , as synthons for various heterocycles. These compounds serve as versatile building blocks for the construction of acyclic, carbocyclic, and fused heterocyclic derivatives.

Methods and Experimental Procedures:

The utility of N,N-dimethyl enaminones involves their reaction with other reagents to form diverse heterocyclic structures. For example, the reaction of dimethyl trans-but-2-enoylphosphonate with trimethyl phosphite yields the corresponding ester . The detailed procedure includes:

Results and Outcomes:

The successful synthesis of heterocyclic derivatives using N,N-dimethyl enaminones demonstrates their versatility as synthons. These compounds can be tailored for specific applications in organic synthesis and chemical reactivity .

properties

IUPAC Name

(E)-4-(dimethylamino)but-2-enoyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO.ClH/c1-8(2)5-3-4-6(7)9;/h3-4H,5H2,1-2H3;1H/b4-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAHELIXMHBDLQ-BJILWQEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride

CAS RN

1055943-40-2
Record name (2E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 1 L multi-neck flask equipped with agitator, thermometer, addition funnel, and nitrogen protection is charged with acetonitrile (0.67 kg, 0.85 L) followed by adding dimethylformamide (0.00086 kg, 0.91 mL, d=0.944 g/mL). At ambient temperature, is added 4-dimethylaminocrotonic acid hydrochloride (0.0709 kg) and the mixture stirred until homogeneous. Cool the reaction mixture to (0–10° C.) and add oxalyl chloride (0.0473 kg, 0.0325 L, d=1.45 g/mL) dropwise over (20 minutes) at (0–10° C.) followed by a rinse with acetonitrile (0.02 kg, 0.03 L). The temperature (0–10° C.) is maintained for about (20 minutes). The temperature of the reaction mixture is adjusted to (22–26° C.) over (20 minutes) and maintained over (2 hours). The temperature of reaction mixture is adjusted to (40–45° C.) and held for about (5 minutes). Cool the light suspension to about (20–25° C.) and check for reaction completion by high-pressure liquid chromatography (HPLC). The reaction is complete when there is ≦15% of the starting material (4-dimethylaminocrotonic acid hydrochloride) present and/or ≦2% of oxalyl chloride (detected as the dimethyl oxalate).
Quantity
0.85 L
Type
reactant
Reaction Step One
Quantity
0.0709 kg
Type
reactant
Reaction Step Two
Quantity
0.0325 L
Type
reactant
Reaction Step Three
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.91 mL
Type
solvent
Reaction Step Seven

Citations

For This Compound
6
Citations
N Gu, J Yang, P Wang, L Li, Y Chen, M Ji - Research on Chemical …, 2013 - Springer
The Wittig–Horner reaction is a classic method to get alkenes by reaction phosphonates with carbonyl compounds. In this study, it was used for the synthesis of the anticancer drug …
Number of citations: 5 link.springer.com
D Das, L Xie, J Wang, J Shi, J Hong - Bioorganic Chemistry, 2020 - Elsevier
Lung cancer is the most common cancer and leading cause of cancer-related deaths worldwide. The first-generation reversible, ATP-competitive inhibitors gefetinib and elotinib showed …
Number of citations: 17 www.sciencedirect.com
D Das, L Xie, J Wang, X Xu, Z Zhang, J Shi, X Le… - Bioorganic & Medicinal …, 2019 - Elsevier
Overexpression of EGFR and HER2 are observed in many breast, ovarian, colon and prostate cancers. The second and third generation irreversible EGFR/HER2 dual kinase inhibitors …
Number of citations: 38 www.sciencedirect.com
M Hossam, DS Lasheen, KAM Abouzid - Archiv der Pharmazie, 2016 - Wiley Online Library
Being overexpressed in several types of cancer, the epidermal growth factor receptor (EGFR) is considered one of the key therapeutic targets in oncology. Although many first‐…
Number of citations: 36 onlinelibrary.wiley.com
A Elagamy, LK Elghoneimy, RK Arafa - … in the Synthesis and Applications of …, 2023 - Elsevier
Pyridine is a chemical scaffold with growing biological importance. Pyridine-based compounds represent a useful class of heterocycles found in various chemotherapeutic agents in …
Number of citations: 0 www.sciencedirect.com
JC Swartzel - 2021 - search.proquest.com
Technologies that hijack cellular pathways using bifunctional small molecules have recently risen to the forefront of the drug discovery world. The first targeted protein degradation (TPD…
Number of citations: 2 search.proquest.com

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